molecular formula C21H27N7NaO17P3 B1167721 glyoxyl agarose CAS No. 105054-62-4

glyoxyl agarose

Cat. No.: B1167721
CAS No.: 105054-62-4
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Description

Definition and Chemical Identity of this compound

This compound constitutes a chemically modified derivative of agarose, a neutral polysaccharide extracted from red algae belonging to the Rhodophyceae class, particularly from species within the Gelidium and Gracilaria genera. The fundamental structure of this compound consists of an agarose backbone that has been chemically functionalized through the introduction of glyoxyl groups, which are aliphatic aldehyde functionalities that provide reactive sites for protein attachment. The base agarose matrix comprises a linear heteropolysaccharide with repeating disaccharide units of agarobiose, containing both alpha and beta glycosidic bonds between beta-D-galactose and 3,6-anhydro-alpha-L-galactose residues.

The chemical modification process transforms the native agarose structure through controlled oxidation reactions that generate aldehyde groups at specific positions along the polymer chain. Analytical characterization has demonstrated that this compound typically contains approximately one glyoxal residue per one and one-third biose units within the agarose structure, corresponding to a functional group density of approximately 1.6 millimoles of aldehyde groups per gram of dry agarose weight. This high degree of functionalization provides numerous attachment points for protein molecules, enabling the formation of multiple covalent bonds between the support matrix and immobilized biomolecules.

The synthesis methodology for this compound follows a well-established two-step chemical process that begins with glyceration of commercial agarose gel, typically using four percent agarose with particle sizes ranging from fifty to one hundred mesh. During the initial glyceration step, the agarose gel undergoes treatment with glycidol in the presence of sodium hydroxide and sodium borohydride, which serves as an antioxidant to prevent unwanted oxidative degradation. This reaction introduces glyceryl groups onto the agarose backbone through gentle stirring for approximately eighteen hours at twenty-five degrees Celsius, followed by thorough washing with distilled water until neutral pH is achieved.

The subsequent periodate oxidation step involves treating the glycerated agarose with sodium periodate, which selectively oxidizes the glyceryl residues to generate the desired aldehyde functional groups. This oxidation reaction proceeds rapidly, typically reaching completion within fifteen minutes under standard reaction conditions. The resulting this compound exhibits enhanced reactivity toward amino-containing biomolecules while maintaining the desirable physical properties of the parent agarose matrix, including its porous structure, mechanical stability, and biocompatibility characteristics.

Chemical Property Specification Reference
Functional Group Density 1.6 mmol aldehyde groups/g dry weight
Base Unit Ratio 1 glyoxal residue per 1.33 biose units
Matrix Composition 4% beaded agarose backbone
Particle Size Range 45-165 micrometers
Mean Bead Size 90 micrometers
Activation Degree (Low Density) 15-25 micromoles glyoxyl/ml gel
Activation Degree (High Density) 40-60 micromoles glyoxyl/ml gel

Historical Development of Aldehyde-Functionalized Agarose Supports

The historical development of aldehyde-functionalized agarose supports traces its origins to the broader evolution of agar and agarose as biological materials, beginning with the legendary discovery of agar in seventeenth-century Japan. According to historical accounts, the Japanese innkeeper Minoya Tarozaemon accidentally discovered the gel-forming properties of processed seaweed in 1658 when surplus jelly made from Gelidium species underwent multiple freeze-thaw cycles during cold winter conditions. This serendipitous discovery led to the development of agar as "tokoroten" in solution form and "kanten" in dried form, establishing the foundation for subsequent scientific and industrial applications of agarose-based materials.

The transition from basic agar to sophisticated agarose derivatives occurred gradually through advances in polymer chemistry and biochemical engineering during the twentieth century. Agarose itself emerged as a purified fraction of agar, representing the neutral gelling component that accounts for the major portion of the crude agar extract. The scientific understanding of agarose structure, with its characteristic left-handed helical conformation and hydrogen-bonded network formation, provided the theoretical basis for developing chemically modified derivatives with enhanced functional properties.

The specific development of this compound as a protein immobilization matrix represents a significant milestone in the evolution of aldehyde-functionalized support materials. Patent documentation indicates that formal recognition of this compound technology occurred in the early 1980s, with the United States Patent 4275196A being granted for this compound production methods. This patent established the fundamental approaches for creating aldehyde-functionalized agarose supports specifically designed for protein and enzyme immobilization applications.

The advancement from simple physical entrapment methods to sophisticated covalent attachment strategies marked a paradigm shift in protein immobilization technology. Early research demonstrated that this compound could facilitate multipoint covalent attachment of proteins through reaction with exposed amino groups, particularly lysine residues on protein surfaces. This discovery led to extensive investigations into the optimal conditions for achieving maximum protein binding while preserving biological activity and enhancing operational stability.

Contemporary developments in this compound technology have focused on optimizing the balance between functional group density and protein accessibility. Research has established that supports with varying activation levels serve different applications, with low-density this compound (fifteen to twenty-five micromoles per milliliter) providing enhanced ligand mobility and high-density versions (forty to sixty micromoles per milliliter) offering stronger covalent binding for improved stability. These advances have positioned this compound as a versatile platform technology capable of addressing diverse protein immobilization requirements across research and industrial applications.

Key Advantages Over Conventional Immobilization Matrices

This compound demonstrates substantial superiority over conventional immobilization matrices through multiple performance characteristics that address critical limitations of traditional protein attachment systems. The most significant advantage lies in its capacity for multipoint covalent attachment, which enables the formation of multiple stable bonds between the support matrix and immobilized proteins. This multipoint binding mechanism contrasts sharply with single-point attachment systems that rely on weaker interactions and are more susceptible to protein leaching and denaturation under operational conditions.

The enhanced binding capacity of this compound compared to alternative matrices represents another crucial advantage for practical applications. Commercial this compound preparations typically achieve coupling capacities ranging from fifteen to twenty milligrams of bovine serum albumin per milliliter of gel for high-density formulations, with some configurations reaching up to thirty-nine milligrams per milliliter depending on the agarose concentration and crosslinking degree. These binding capacities significantly exceed those achievable with many conventional supports, enabling more efficient utilization of expensive protein ligands and reducing overall process costs.

The operational stability improvements achieved through this compound immobilization have been demonstrated across numerous enzyme systems, with reports indicating stability enhancements ranging from one to four orders of magnitude compared to soluble enzyme preparations. Research on various enzymes including trypsin, chymotrypsin, penicillin G acylase, and ficin extract has shown that immobilization on this compound can maintain at least seventy percent of original activity while dramatically extending operational half-lives. In some cases, enzyme preparations have demonstrated half-lives extending up to 2823 hours under optimal conditions, representing remarkable improvements over conventional immobilization approaches.

The chemical stability and shelf-life characteristics of this compound supports provide additional advantages over conventional matrices that may suffer from degradation or loss of activity over time. Unlike cyanogen bromide-activated supports that can undergo hydrolysis and lose reactive groups during storage, this compound maintains a constant density of active groups and exhibits superior long-term stability when stored under appropriate conditions. This stability translates into more reproducible immobilization results and reduced variability between preparation batches.

The selectivity and specificity of protein binding represent another key advantage of this compound systems. The aldehyde groups preferentially react with primary amino groups on protein surfaces, particularly in regions with high lysine density, leading to oriented immobilization that can preserve active site accessibility and catalytic function. This selective binding mechanism contrasts with non-specific adsorption methods that may result in random protein orientation and reduced biological activity. Additionally, the absence of cationic groups on the conjugated surface after immobilization reduces non-specific binding and improves the specificity of subsequent purification or catalytic processes.

Performance Parameter This compound Conventional Matrices Improvement Factor Reference
Binding Capacity (mg BSA/ml) 15-39 5-15 2-3x
Stability Enhancement 1-4 orders of magnitude Baseline 10-10000x
Activity Retention >70% 30-50% 1.4-2.3x
Shelf Life Stability Constant active groups Gradual loss Superior
Immobilization Yield >90% (1 hour) 50-70% (multiple hours) 1.3-1.8x
Ligand Leaching Minimal Moderate to high Significant reduction

The processing advantages of this compound include rapid immobilization kinetics, with greater than ninety percent of ligand conjugation typically achieved within the first hour even at low temperatures of four degrees Celsius. This rapid binding contrasts with slower immobilization processes required for many conventional matrices and enables more efficient production workflows. Furthermore, the this compound system requires no special pretreatment prior to ligand immobilization and can be used directly from storage, simplifying operational procedures and reducing processing time.

Properties

CAS No.

105054-62-4

Molecular Formula

C21H27N7NaO17P3

Synonyms

glyoxyl agarose

Origin of Product

United States

Comparison with Similar Compounds

Glyoxyl Agarose vs. Glyoxyl-Activated Cellulose

Cellulose, like agarose, can be functionalized with glyoxyl groups. However, differences in matrix structure lead to distinct performance:

Parameter This compound Glyoxyl-Activated Cellulose
Activation Efficiency High aldehyde density (~50 µmol/g) Similar aldehyde density (~45 µmol/g)
Immobilization Time Fast (2–6 hours) Slower (12–24 hours)
Enzyme Stabilization Superior thermal/operational stability Moderate stabilization, slower kinetics
Morphology Macroporous beads (50–150 µm) Macroporous but less rigid structure

Key Findings :

  • Cellulose requires longer immobilization times due to reduced accessibility of glyoxyl groups .
  • Agarose preserves enzyme activity better: PGA immobilized on this compound retained 85% activity vs. 70% on cellulose .

This compound vs. Divinyl Sulfone (DVS)-Activated Supports

DVS-activated supports enable multipoint covalent attachment via reactions with lysine, tyrosine, and cysteine residues:

Parameter This compound DVS-Activated Supports
Reactive Residues Lysine only Lysine, tyrosine, cysteine
Stability Enhancement 4–10-fold vs. free enzyme 4–5-fold higher than this compound
Activity Retention 50–80% Up to 170% (e.g., chymotrypsin)
pH Requirements pH 10 pH 7–9

Key Findings :

  • DVS supports involve more amino acid residues, enabling stronger multipoint attachment and higher stability .
  • This compound is preferred for enzymes sensitive to neutral pH or requiring minimal chemical modification .

This compound vs. Glutaraldehyde-Activated Supports

Glutaraldehyde supports rely on crosslinking amine-containing carriers (e.g., MANAE-agarose):

Parameter This compound Glutaraldehyde-Activated Supports
Immobilization Mechanism Direct Schiff base formation Two-step: amine activation + crosslinking
Stability High (e.g., Alcalase half-life: 48 h at 60°C) Moderate (e.g., 24 h at 60°C)
Activity Retention 50–80% 30–60% due to excessive crosslinking

Key Findings :

  • This compound avoids random crosslinking, preserving enzyme conformation better .

This compound vs. Commercial Supports (Eupergit® C)

Eupergit® C, an epoxy-activated methacrylate copolymer, is a common commercial alternative:

Parameter This compound Eupergit® C
Immobilization pH pH 8.5–10 pH 7–9
Stability Higher (e.g., PGA half-life: 120 h) Moderate (e.g., PGA half-life: 60 h)
Cost Low (lab-scale synthesis) High (proprietary material)

Key Findings :

  • This compound outperforms Eupergit® C in enzyme stabilization and activity retention .

Preparation Methods

Base-Catalyzed Epoxide Ring-Opening

Native agarose beads (e.g., 6% or 10% cross-linked) are suspended in an alkaline solution containing sodium hydroxide (1.7 N) and sodium borohydride (2 mg/mL) as a stabilizing agent. Glycidol (2,3-epoxy-1-propanol) is added dropwise under controlled conditions to prevent exothermic reactions, with the mixture maintained at 25°C for 18 hours. The reaction proceeds via nucleophilic epoxide ring-opening, where agarose hydroxyl groups attack glycidol’s electrophilic carbons, forming ether linkages (Fig. 1).

Critical Parameters:

  • Temperature: Strict thermal control (<25°C) prevents agarose degradation.

  • Glycidol Concentration: A 1:5 (v/v) ratio of glycidol to agarose suspension ensures complete substitution.

  • Alkaline Conditions: Sodium hydroxide (pH >12) drives the reaction to completion while sodium borohydride minimizes oxidative side reactions.

Post-Reaction Processing

The glyceryl agarose is washed extensively with distilled water to remove unreacted glycidol and alkali residues. Filtration through a sintered glass funnel or gravity column yields a stable glycol-modified matrix.

Oxidation of Glyceryl Agarose to this compound

The second stage involves periodate-mediated oxidation of vicinal diols in glyceryl agarose to generate reactive aldehyde groups.

Sodium Periodate Oxidation

Glyceryl agarose is suspended in distilled water and treated with 0.1–0.16 M sodium periodate (NaIO₄) for 2 hours at room temperature. Periodate cleaves the C–C bond between adjacent hydroxyls, converting glycols into paired aldehyde groups (Fig. 2). The stoichiometric nature of this reaction allows precise control over the degree of activation:

Activation Degree (μmol/mL)=[NaIO₄] (mmol)×Volume (mL)Agarose Volume (mL)\text{Activation Degree (μmol/mL)} = \frac{\text{[NaIO₄] (mmol)} \times \text{Volume (mL)}}{\text{Agarose Volume (mL)}}

For example, 112.5 mL of 0.1 M NaIO₄ oxidizes 100 mL of 6% cross-linked agarose to 75 μmol aldehyde/mL.

Oxidation Kinetics and Byproduct Management

Periodate consumption is monitored via iodometric titration or spectrophotometry at 223 nm. Excess periodate and byproducts (e.g., formaldehyde) are removed through sequential washes with distilled water. Thiosulfate titration confirms complete oxidation, with >95% conversion efficiency reported under optimal conditions.

Alternative Preparation Strategies

Reductive Amination Stabilization

Post-oxidation, this compound may undergo reductive amination to stabilize Schiff base linkages. Treatment with sodium cyanoborohydride (NaBH₃CN) at pH 10 converts labile imine bonds into stable secondary amines, enhancing mechanical stability for electrophoretic applications.

Solid-Phase Amination for Enhanced Binding

Industrial-scale protocols often incorporate a preliminary amination step using ethylenediamine (EDA) or other diamines. This introduces primary amino groups onto the agarose surface, which subsequently react with glyoxyl residues to form multipoint attachments. Such modifications increase ligand density by 40–60% compared to native this compound.

Factors Influencing this compound Preparation

pH and Temperature

  • Oxidation pH: Neutral to slightly acidic conditions (pH 6–7) minimize side reactions but require longer oxidation times.

  • Immobilization pH: Alkaline conditions (pH 10) maximize aldehyde reactivity, enabling efficient protein coupling via Schiff base formation.

Agarose Cross-Linking Density

Higher cross-linked agarose (e.g., 10BCL) yields glyoxyl derivatives with greater mechanical strength but lower porosity, reducing enzyme loading capacity by 15–20% compared to 6BCL variants.

Characterization of this compound

Aldehyde Quantification

  • Hydroxylamine Hydrochloride Assay: Reacts with aldehydes to form oximes, with liberated HCl titrated against NaOH.

  • Protein Binding Capacity: Measured using cytochrome C or bovine serum albumin (BSA), with typical values of 2–4 mg protein/mg gel.

Structural Analysis

  • FT-IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) confirm aldehyde formation.

  • SEM Imaging: Reveals surface morphology changes post-oxidation, with pore sizes reduced by 10–30%.

Applications and Practical Considerations

Enzyme Immobilization

This compound’s high aldehyde density enables multipoint covalent attachment of enzymes, significantly enhancing thermal and operational stability. For instance, penicillin G acylase immobilized on this compound retains 90% activity after 10 cycles at 60°C.

Electrophoretic Separations

The reversible binding of proteins at alkaline pH allows this compound to serve as a matrix for preparative electrophoresis, with elution achieved by shifting to neutral pH.

Parameter6BCL Agarose10BCL AgarosePatent Example
Glycidol Volume (mL/g)0.340.340.36
NaIO₄ Concentration (M)0.100.100.16
Aldehyde Density (μmol/mL)75200160
Protein Capacity (mg/mg)2.1 ± 0.31.8 ± 0.23.0 ± 0.5

Table 1: Comparative analysis of this compound preparation parameters across methodologies.

Figures

Fig. 1: Reaction mechanism of glycidol with agarose hydroxyl groups under alkaline conditions.
Fig. 2: Periodate oxidation of glyceryl agarose to this compound, yielding vicinal aldehyde groups.

Q & A

Q. How is glyoxyl agarose synthesized and activated for enzyme immobilization?

this compound is prepared by oxidizing agarose beads with sodium periodate (NaIO₄), which converts vicinal diols in the agarose structure into aldehyde (glyoxyl) groups. The oxidation occurs under mild acidic conditions (pH 4–5) at 4°C for 2–4 hours, yielding ~25 µmol of glyoxyl groups per gram of wet support. The activated beads are then washed extensively to remove residual oxidants. This method ensures a hydrophilic matrix with high density of aldehyde groups for covalent enzyme binding via Schiff base formation .

Q. What parameters critically influence enzyme immobilization efficiency on this compound?

Key factors include:

  • pH : Optimal immobilization occurs at pH 10, where lysine residues on enzymes are deprotonated, enabling nucleophilic attack on glyoxyl groups .
  • Incubation time : Prolonged incubation (18–24 hours) ensures multipoint covalent attachment (MCA), enhancing stability .
  • Additives : Glycerol (10% v/v) or ethylenediamine (blocking agent) improves enzyme stability during immobilization by reducing denaturation at alkaline pH .

Q. How can residual enzyme activity be quantified post-immobilization?

Activity assays compare free and immobilized enzymes under standardized conditions (e.g., substrate conversion rate). For example:

  • Lipase activity is measured using p-nitrophenyl esters, monitoring absorbance at 410 nm .
  • Phosphopentomutase activity is assessed via ribavirin biosynthesis yields using HPLC . Residual activity ≥80% indicates successful immobilization without significant conformational damage .

Advanced Research Questions

Q. How does multipoint covalent attachment (MCA) on this compound enhance enzyme stability?

MCA involves forming ≥4 covalent bonds between lysine residues on the enzyme and glyoxyl groups on the support. This rigidifies the enzyme structure, reducing conformational flexibility and resistance to thermal/chemical denaturation. For instance:

  • Candida antarctica lipase B immobilized on octyl-glyoxyl agarose retained full activity after 10 reaction cycles due to MCA .
  • Penicillin G acylase (PGA) immobilized via MCA showed 4–5× higher stability than free enzyme under organic solvents . Structural analysis (e.g., site-directed mutagenesis) identifies lysine-rich regions critical for MCA .

Q. What strategies enable site-directed rigidification of enzymes on this compound?

A bifunctional glyoxyl-disulfide agarose support allows two-step immobilization:

  • Thiol-disulfide exchange : A genetically introduced cysteine residue binds to disulfide groups on the support.
  • MCA rigidification : Nearby lysine residues form covalent bonds with glyoxyl groups. Example: Rigidification of Geobacillus thermocatenulatus lipase at position 333 increased stability 33-fold compared to single-point attachment .

Q. How can this compound be adapted for immobilizing enzyme complexes or cofactor-dependent systems?

  • Cofactor regeneration : NAD⁺-dependent lactate dehydrogenase (LDH) immobilized on this compound retained 86% activity after 18 hours by coupling with a cofactor regeneration system (e.g., formate dehydrogenase) .
  • Multi-enzyme reactors : Sequential immobilization of lipase and phospholipase on heterofunctional octyl-glyoxyl agarose enables interfacial activation and cascade reactions .

Contradictions and Resolutions

  • Lysine involvement in MCA : reports 4 lysines involved in this compound immobilization, while notes up to 10 lysines in genetically modified PGA. This discrepancy arises from enzyme-specific surface lysine accessibility and genetic engineering .
  • Storage stability : While highlights 15-cycle reusability for LDH, emphasizes activity retention but lacks storage data. Researchers should empirically test storage conditions (e.g., 4°C in glycerol buffer) .

Methodological Recommendations

  • For novel enzymes : Conduct a pH-activity/stability profile (pH 7–10) to optimize immobilization conditions .
  • For industrial applications : Combine this compound with hydrophobic layers (e.g., octyl groups) to enhance interfacial activation of lipases .

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